molecular formula C7H14N4 B186670 1,5-Diethylpyrazole-3,4-diamine CAS No. 199341-25-8

1,5-Diethylpyrazole-3,4-diamine

Cat. No. B186670
M. Wt: 154.21 g/mol
InChI Key: SJECXZKFQCEPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diethylpyrazole-3,4-diamine (DEPD) is a heterocyclic organic compound with a molecular formula C8H14N4. It is a pyrazole derivative that has gained significant attention in recent years due to its potential applications in various fields of scientific research. DEPD is known for its remarkable properties such as high thermal stability, excellent solubility, and low toxicity, which make it an ideal candidate for numerous applications.

Mechanism Of Action

The mechanism of action of 1,5-Diethylpyrazole-3,4-diamine is not fully understood, but it is believed to function through its ability to scavenge free radicals and inhibit oxidative stress. 1,5-Diethylpyrazole-3,4-diamine has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell proliferation. Furthermore, 1,5-Diethylpyrazole-3,4-diamine has been found to chelate heavy metal ions, which can lead to their removal from the body.

Biochemical And Physiological Effects

1,5-Diethylpyrazole-3,4-diamine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body, which can lead to a decreased risk of chronic diseases such as cancer, diabetes, and cardiovascular disease. 1,5-Diethylpyrazole-3,4-diamine has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which can lead to the suppression of tumor growth. Additionally, 1,5-Diethylpyrazole-3,4-diamine has been found to exhibit neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1,5-Diethylpyrazole-3,4-diamine has several advantages for use in lab experiments, including its high stability, low toxicity, and excellent solubility. However, it also has some limitations, including its relatively high cost and limited availability. Moreover, 1,5-Diethylpyrazole-3,4-diamine has been found to exhibit some cytotoxicity towards normal cells, which may limit its potential applications in certain fields of research.

Future Directions

1,5-Diethylpyrazole-3,4-diamine has several potential future directions for research. One potential area of research is the development of 1,5-Diethylpyrazole-3,4-diamine-based anticancer drugs, which can target specific cancer cells while minimizing toxicity towards normal cells. Another potential area of research is the use of 1,5-Diethylpyrazole-3,4-diamine as a chelating agent for the removal of heavy metal ions from the body. Moreover, the synthesis of novel 1,5-Diethylpyrazole-3,4-diamine derivatives with enhanced properties and potential applications in various fields of research is an area of ongoing research.
Conclusion
In conclusion, 1,5-Diethylpyrazole-3,4-diamine is a heterocyclic organic compound with potential applications in various fields of scientific research. Its remarkable properties such as high thermal stability, excellent solubility, and low toxicity make it an ideal candidate for numerous applications. 1,5-Diethylpyrazole-3,4-diamine has been extensively studied for its potential applications in fields such as medicinal chemistry, corrosion inhibition, and heavy metal ion chelation. Moreover, 1,5-Diethylpyrazole-3,4-diamine has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. The future directions for 1,5-Diethylpyrazole-3,4-diamine research include the development of 1,5-Diethylpyrazole-3,4-diamine-based anticancer drugs and the synthesis of novel 1,5-Diethylpyrazole-3,4-diamine derivatives with enhanced properties and potential applications in various fields of research.

Synthesis Methods

The synthesis of 1,5-Diethylpyrazole-3,4-diamine can be achieved through various methods, including the reaction between ethyl hydrazine and acetylacetone in the presence of a catalyst, or the reaction between ethyl hydrazine and ethyl acetoacetate. However, the most commonly used method involves the reaction between ethyl hydrazine and 3,4-diaminopyrazole in the presence of ethanol and an acid catalyst to yield 1,5-Diethylpyrazole-3,4-diamine.

Scientific Research Applications

1,5-Diethylpyrazole-3,4-diamine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit remarkable properties such as antioxidant, anti-inflammatory, and anticancer activities. 1,5-Diethylpyrazole-3,4-diamine has also been investigated for its potential use as a corrosion inhibitor, as well as its ability to act as a chelating agent for heavy metal ions. Moreover, 1,5-Diethylpyrazole-3,4-diamine has been used as a building block for the synthesis of various organic compounds, including heterocyclic compounds, which have potential applications in medicinal chemistry.

properties

CAS RN

199341-25-8

Product Name

1,5-Diethylpyrazole-3,4-diamine

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1,5-diethylpyrazole-3,4-diamine

InChI

InChI=1S/C7H14N4/c1-3-5-6(8)7(9)10-11(5)4-2/h3-4,8H2,1-2H3,(H2,9,10)

InChI Key

SJECXZKFQCEPRY-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NN1CC)N)N

Canonical SMILES

CCC1=C(C(=NN1CC)N)N

synonyms

1H-Pyrazole-3,4-diamine, 1,5-diethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.